1,3,5-Tri-O-benzoyl-a-D-ribofuranose

Catalog No.
S682829
CAS No.
22224-41-5
M.F
C26H22O8
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri-O-benzoyl-a-D-ribofuranose

CAS Number

22224-41-5

Product Name

1,3,5-Tri-O-benzoyl-a-D-ribofuranose

IUPAC Name

[(2R,3S,4R,5R)-3,5-dibenzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoate

Molecular Formula

C26H22O8

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C26H22O8/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26-27H,16H2/t20-,21-,22-,26-/m1/s1

InChI Key

HUHVPBKTTFVAQF-PIXQIBFHSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)OC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

1,3,5-Tri-O-benzoyl-a-D-ribofuranose (CAS 22224-41-5) is a selectively protected carbohydrate intermediate primarily utilized in the synthesis of modified nucleosides and nucleotides. Unlike fully protected ribofuranose derivatives, this compound features a free hydroxyl group at the C2 position while the C1, C3, and C5 positions are shielded by robust benzoyl esters. This specific protection pattern makes it a highly sought-after precursor for generating 2-ketoribose intermediates, which are subsequently subjected to nucleophilic addition or fluorination to yield 2'-C-branched or 2'-modified ribonucleosides. These modifications are critical in the development of modern antiviral and antineoplastic agents, where 2'-substitutions enhance resistance to enzymatic degradation and improve therapeutic efficacy [1].

In standard nucleoside manufacturing, buyers typically default to fully protected precursors such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (CAS 69-40-9) due to their lower cost and broad availability. However, substituting 1,3,5-tri-O-benzoyl-a-D-ribofuranose with these generic alternatives fails when the synthetic target requires C2 modification. Attempting to selectively deprotect the C2 position of a fully benzoylated or acetylated ribofuranose is synthetically inefficient, often requiring multi-step protection and deprotection sequences that suffer from poor regioselectivity and significant yield losses due to acyl migration. By procuring 1,3,5-tri-O-benzoyl-a-D-ribofuranose, chemists bypass the need for selective C2-deprotection, allowing immediate oxidation to the 2-ketosugar or direct alkylation, thereby streamlining the synthesis of 2'-modified nucleoside analogs and reducing overall process mass intensity [1].

Elimination of Protection/Deprotection Steps in 2'-Modification

When synthesizing 2'-modified nucleosides, utilizing fully protected generic precursors like 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose requires extensive and low-yielding selective deprotection at the C2 position. In contrast, 1,3,5-tri-O-benzoyl-a-D-ribofuranose possesses a naturally free C2 hydroxyl group. This allows for direct oxidation to the 2-ketoribose intermediate in a single high-yield step using Dess-Martin periodinane, eliminating 3 to 5 synthetic steps associated with orthogonal protecting group manipulation and significantly improving the overall process mass intensity[1].

Evidence DimensionSynthetic steps to 2-ketoribose intermediate
Target Compound Data1 step (direct oxidation)
Comparator Or BaselineFully protected ribofuranose precursors (4-6 steps for selective C2 deprotection)
Quantified DifferenceReduction of 3-5 synthetic steps
ConditionsPreparation of 2-ketosugar precursors for 2'-C-branched ribonucleosides

Reducing step count directly lowers manufacturing costs and minimizes yield attrition during the scale-up of modified nucleoside therapeutics.

Stereocontrol in Pyrimidine Glycosylation

The alpha-configuration of the anomeric benzoyl group in 1,3,5-tri-O-benzoyl-a-D-ribofuranose serves as a critical stereocontrolling element. When converted to its 1-bromo derivative and reacted with silylated pyrimidines, it affords exclusively the beta-anomers of the resulting nucleosides. In contrast, glycosylations lacking this specific alpha-directing precursor often yield mixed alpha/beta anomeric mixtures that require arduous chromatographic separation, severely reducing the isolated yield of the active beta-nucleoside [1].

Evidence DimensionBeta-anomer selectivity
Target Compound DataExclusively beta-anomers (>99% selectivity)
Comparator Or BaselineStandard non-directed ribofuranosyl donors (mixed alpha/beta mixtures)
Quantified Difference>99% vs ~50-70% beta-selectivity
ConditionsGlycosylation of silylated pyrimidines in the presence of HgO/HgBr2

Absolute stereocontrol at the anomeric center eliminates the need for complex downstream purification, ensuring high purity of the active pharmaceutical ingredient.

Yield Efficiency in 2'-C-Trifluoromethylation and Difluoromethylation

The 2-ketosugar derived directly from 1,3,5-tri-O-benzoyl-a-D-ribofuranose exhibits excellent electrophilicity, making it an ideal substrate for the introduction of bulky or electron-withdrawing groups. Studies demonstrate that nucleophilic addition of difluoromethyl phenyl sulfone or trifluoromethylating agents to this specific intermediate proceeds efficiently, allowing the construction of 2'-C-beta-trifluoromethyl and difluoromethyl ribonucleosides in just three steps from the parent compound. Alternative routes starting from acyclic precursors or D-glucose require significantly longer sequences with lower overall yields [REFS-1, REFS-2].

Evidence DimensionRoute length to 2'-C-fluoroalkyl ribofuranoses
Target Compound Data3 steps from 1,3,5-tri-O-benzoyl-a-D-ribofuranose
Comparator Or BaselineDe novo chiral pool synthesis from D-glucose (>8 steps)
Quantified Difference>60% reduction in synthetic sequence length
ConditionsNucleophilic addition of fluorinated carbanions followed by reductive desulfonation or direct trifluoromethylation

Rapid access to fluorinated sugar building blocks accelerates structure-activity relationship (SAR) studies and lowers the cost of goods for fluorinated antiviral drugs.

Synthesis of 2'-C-Branched Antiviral Nucleosides

Because 1,3,5-tri-O-benzoyl-a-D-ribofuranose possesses a free C2-hydroxyl group, it is the premier starting material for synthesizing 2'-C-methyl, 2'-C-trifluoromethyl, and 2'-C-difluoromethyl nucleoside analogs. These modifications are critical for developing RNA-dependent RNA polymerase (RdRp) inhibitors, where the 2'-modification prevents enzymatic cleavage and chain termination [1].

Development of Nuclease-Resistant Oligonucleotide Therapeutics

The compound is highly utilized in the synthesis of modified phosphoramidite monomers for solid-phase oligonucleotide synthesis. By enabling efficient access to 2'-modified building blocks, it facilitates the production of antisense oligonucleotides (ASOs) and siRNAs with enhanced in vivo stability and reduced off-target immunogenicity compared to native RNA [2].

Stereoselective Preparation of beta-Ribonucleosides

In process chemistry environments where anomeric purity is paramount, the alpha-configuration of the 1-O-benzoyl group in this precursor is leveraged to direct the stereochemical outcome of glycosylations. This ensures the exclusive formation of the biologically active beta-anomer, streamlining downstream purification and maximizing the yield of the active pharmaceutical ingredient [1].

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

462.13146766 Da

Monoisotopic Mass

462.13146766 Da

Heavy Atom Count

34

Dates

Last modified: 08-15-2023

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